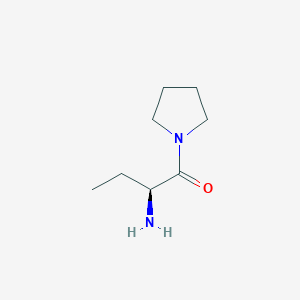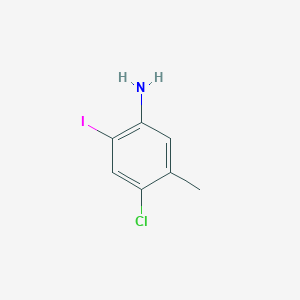
3-(4-Chlorophényl)-2,2-diméthylpropanenitrile
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile is a useful research compound. Its molecular formula is C11H12ClN and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
3-(4-Chlorophényl)-2,2-diméthylpropanenitrile peut servir de précurseur en synthèse organique, en particulier dans la formation de dérivés de chalcone. Les chalcones sont un groupe de composés organiques possédant des activités biologiques diverses et sont utilisées dans la synthèse de divers agents pharmacologiquement actifs. Par exemple, la condensation de Claisen-Schmidt de la 4-chlorobenzaldéhyde avec les acétophénones peut produire de nouveaux composés chalcones avec des applications potentielles en chimie médicinale .
Recherche antiparasitaire
Ce composé a montré des promesses dans la recherche antiparasitaire, en particulier dans l'étude de la leishmaniose, une maladie tropicale négligée. Les chalcones halogénées, qui peuvent être synthétisées à partir de this compound, ont des propriétés antiparasitaires connues. Ces composés pourraient conduire à de meilleurs traitements pour des maladies comme la leishmaniose, qui touche plus d'un million de personnes par an .
Optique non linéaire
Dans le domaine de l'optique non linéaire, les dérivés de this compound ont été étudiés pour leurs propriétés électroniques, optiques et non linéaires. Ces matériaux sont importants pour des applications telles que la commutation optique, les dispositifs de mémoire et le traitement du signal. Les dérivés du composé ont montré un potentiel dans l'amélioration de la génération de la deuxième et de la troisième harmonique, qui sont essentielles dans la fabrication de dispositifs optoélectroniques .
Matériaux électro-optiques
Les propriétés électro-optiques des dérivés de this compound les rendent adaptés à une utilisation dans les cellules de Pockels électro-optiques, qui sont utilisées pour contrôler la polarisation de la lumière. Ces matériaux peuvent avoir un impact significatif sur le développement de dispositifs photoniques avancés en raison de leurs coefficients électro-optiques élevés .
Systèmes de libération de médicaments
La recherche suggère que les dérivés de this compound pourraient être explorés pour une utilisation dans les systèmes de libération de médicaments. La structure chimique de ces dérivés pourrait permettre le développement de nouveaux mécanismes de libération susceptibles d'améliorer l'efficacité et le ciblage des composés pharmaceutiques.
Applications en biotechnologie
Les dérivés du composé peuvent également trouver des applications en biotechnologie, en particulier dans le développement de biosenseurs ou en tant que catalyseur pour des réactions biochimiques spécifiques. Des recherches supplémentaires pourraient révéler de nouvelles façons d'utiliser ces composés dans les innovations biotechnologiques.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Similar compounds have been found to inhibit the proliferation of certain cells . This suggests that 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile might interact with its targets to induce changes that inhibit certain cellular processes.
Biochemical Pathways
It is known that similar compounds can affect a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile might also affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have good kinetic solubilities and to be metabolically stable in vitro . This suggests that 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile might also have favorable ADME properties, potentially leading to good bioavailability.
Result of Action
Similar compounds have been found to have inhibitory actions on certain cells . This suggests that 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile might also have inhibitory effects at the molecular and cellular levels.
Action Environment
It is known that similar compounds, such as triclocarban, are structurally similar to pesticides and some drugs , suggesting that environmental factors could potentially influence the action of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile.
Analyse Biochimique
Biochemical Properties
3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions help in modulating oxidative stress within cells, thereby influencing cellular health and function.
Cellular Effects
The effects of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human dopaminergic neuroblastoma cells (SH-SY5Y), it has been observed to protect against hydrogen peroxide-induced oxidative stress by reducing reactive oxygen species levels and boosting the glutathione system . This indicates its potential neuroprotective effects.
Molecular Mechanism
At the molecular level, 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have shown that it interacts with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions help in scavenging hydrogen peroxide and reducing oxidative stress within cells.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile in laboratory settings have been studied extensively. Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro studies have shown that it remains stable under certain conditions and continues to exert its protective effects against oxidative stress
Dosage Effects in Animal Models
The effects of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile vary with different dosages in animal models. Studies have shown that at lower doses, it exhibits protective effects against oxidative stress, while at higher doses, it may cause toxic or adverse effects . It is essential to determine the optimal dosage to maximize its beneficial effects while minimizing potential toxicity.
Metabolic Pathways
3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by enzymes involved in oxidative stress pathways, which help in reducing reactive oxygen species levels and protecting cells from oxidative damage . Understanding these metabolic pathways is crucial for determining its overall impact on cellular health.
Transport and Distribution
The transport and distribution of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within cells, thereby affecting its overall efficacy.
Subcellular Localization
The subcellular localization of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile plays a significant role in its activity and function. It is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUVVKMNMOYTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601266976 | |
| Record name | 4-Chloro-α,α-dimethylbenzenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601266976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1252672-59-5 | |
| Record name | 4-Chloro-α,α-dimethylbenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1252672-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α,α-dimethylbenzenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601266976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1456861.png)

![3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B1456863.png)

![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid](/img/structure/B1456865.png)





![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1456875.png)



